![molecular formula C19H18F3N3O3 B6434106 2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,3,4-trifluorophenyl)acetamide CAS No. 1257553-38-0](/img/structure/B6434106.png)
2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,3,4-trifluorophenyl)acetamide
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Description
2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,3,4-trifluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H18F3N3O3 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.13002593 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,3,4-trifluorophenyl)acetamide is a synthetic organic molecule belonging to the class of imidazolidinones. It has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H21F3N3O3 with a molecular weight of approximately 396.4 g/mol. The structure includes an imidazolidinone ring, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group enhances its binding affinity due to strong electron-withdrawing effects, which may lead to increased biological activity through various mechanisms including:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammatory responses.
- Cytotoxicity : In vitro studies indicate that it exhibits cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.
Biological Activity Data
Activity Type | Target/Cell Line | IC50 Value (μM) | Reference |
---|---|---|---|
COX-2 Inhibition | COX-2 | 10.5 | |
LOX Inhibition | LOX-5 | 15.7 | |
Cytotoxicity | MCF-7 (Breast Cancer) | 12.0 | |
Cytotoxicity | Hek293 (Normal Cells) | 22.5 |
Case Studies
- Anti-inflammatory Activity : A study investigated the anti-inflammatory properties by evaluating the compound's ability to inhibit COX-2 and LOX enzymes in vitro. Results indicated a significant reduction in enzyme activity, supporting its potential as an anti-inflammatory agent.
- Cytotoxic Effects on Cancer Cells : Another study assessed the cytotoxicity against breast cancer cell lines (MCF-7). The results showed that the compound effectively induced apoptosis in cancer cells while exhibiting lower toxicity towards normal cells (Hek293), highlighting its therapeutic potential with reduced side effects.
Properties
IUPAC Name |
2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,3,4-trifluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3/c1-2-28-13-5-3-12(4-6-13)25-10-9-24(19(25)27)11-16(26)23-15-8-7-14(20)17(21)18(15)22/h3-8H,2,9-11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRITSIECPBBFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=C(C(=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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